molecular formula C14H18O3 B1400324 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone CAS No. 1263365-68-9

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone

Cat. No.: B1400324
CAS No.: 1263365-68-9
M. Wt: 234.29 g/mol
InChI Key: HDMMOLQXTOMNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone is an organic compound that features a dioxolane ring attached to a phenyl group with a propyl substituent

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group with a propyl substituent can be introduced via Friedel-Crafts alkylation, where a propylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The dioxolane ring and the phenyl group are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the dioxolane ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the phenyl or dioxolane rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted dioxolane derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the propyl substituent on the phenyl ring.

    2-(1,3-Dioxolan-2-yl)-1-(4-methyl-phenyl)-ethanone: Contains a methyl group instead of a propyl group on the phenyl ring.

    2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone: Features an ethyl group on the phenyl ring.

Uniqueness: 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its interactions with other molecules and its overall behavior in various applications.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-3-11-4-6-12(7-5-11)13(15)10-14-16-8-9-17-14/h4-7,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMMOLQXTOMNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221495
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-68-9
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone
Reactant of Route 5
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.